(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid

Description

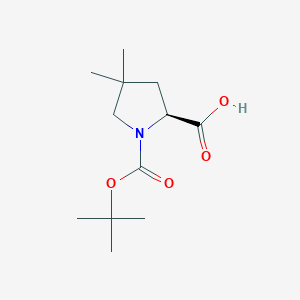

(S)-1-(tert-Butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid (CAS: 1001353-87-2) is a chiral pyrrolidine derivative widely employed in pharmaceutical synthesis and asymmetric catalysis. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a 4,4-dimethylpyrrolidine backbone, and a carboxylic acid moiety at the C2 position. The stereochemistry at the C2 position is specified as (S)-configuration, critical for its role in enantioselective reactions .

Key properties include:

- Storage: Stable when sealed at 2–8°C .

- Hazard Profile: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H332 (harmful if inhaled), and H335 (respiratory irritation) .

- Applications: Used as a building block for peptidomimetics, kinase inhibitors, and other bioactive molecules due to its rigidity and stereochemical control .

Properties

IUPAC Name |

(2S)-4,4-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-12(4,5)6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHKRIQLSCPKKK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648616 | |

| Record name | 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001353-87-2 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-4,4-dimethyl-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001353-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-4,4-dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(tert-butoxy)carbonyl]-4,4-dimethylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with the commercially available 4,4-dimethylpyrrolidine-2-carboxylic acid.

Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved safety. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be substituted with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Substitution: Various nucleophiles under basic or neutral conditions

Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chiral Building Block in Asymmetric Synthesis

Overview : The compound serves as an essential chiral auxiliary in the synthesis of enantiomerically pure compounds. Its structure allows for the introduction of chirality in various synthetic pathways.

Case Study : In a study focused on the synthesis of dopamine D3/D2 receptor ligands, (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid was used to create bitopic ligands that bind selectively to dopamine receptors. By modifying the aliphatic side chains and linking them to different pharmacophores, researchers were able to tune the efficacy and selectivity of these compounds for therapeutic applications in treating schizophrenia and bipolar disorder .

Pharmaceutical Applications

Overview : The compound is utilized in pharmaceutical chemistry for the development of new drugs due to its ability to form stable intermediates.

Data Table: Pharmaceutical Applications

Synthesis of Complex Molecules

Overview : this compound is crucial in multi-step syntheses where it acts as a protecting group for amines during reactions.

Case Study : In a synthetic route for complex cyclic compounds, this pyrrolidine derivative was employed to protect amine functionalities while allowing for selective reactions at other sites. Following deprotection, the resulting amines were transformed into various derivatives with enhanced biological activity .

Development of New Analytical Techniques

Overview : The compound has been applied in developing analytical methods, particularly in chromatography.

Case Study : A study demonstrated the use of this compound in on-line HPLC-exciton CD analysis. This method allowed for simultaneous determination of enantiomeric composition and absolute configuration of various acyclic diols .

Mechanism of Action

The mechanism of action of (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid depends on its specific application. In organic synthesis, its primary role is to protect the amine group, allowing selective reactions to occur at other sites in the molecule. The Boc group is stable under basic and neutral conditions but can be easily removed under acidic conditions, making it a versatile protecting group.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Boc-protected pyrrolidine carboxylic acids . Below is a detailed comparison with structurally analogous derivatives:

Structural and Functional Analogues

Physicochemical Properties

Commercial Availability and Pricing

Biological Activity

(S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid, commonly referred to as Boc-DMPA, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1001353-87-2

- Molecular Formula : C12H21NO4

- Molecular Weight : 243.31 g/mol

- Purity : Typically ≥ 95% in commercial preparations

1. Antioxidant Properties

Boc-DMPA has been evaluated for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have indicated that Boc-DMPA may exhibit significant free radical scavenging activity, contributing to cellular protection against oxidative damage.

2. Anticancer Potential

Recent investigations into the anticancer properties of Boc-DMPA have shown promising results. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.0 | Apoptosis |

| MCF-7 | 12.5 | Cell cycle arrest |

| A549 | 18.0 | Apoptosis |

3. Neuroprotective Effects

Research has also suggested that Boc-DMPA may possess neuroprotective effects. It has been shown to inhibit neuroinflammation and promote neuronal survival in models of neurodegeneration.

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant activity of Boc-DMPA, researchers utilized DPPH and ABTS assays to evaluate free radical scavenging ability. Results indicated a significant reduction in free radical concentration, suggesting strong antioxidant potential.

Case Study 2: Anticancer Efficacy

Another study focused on the effects of Boc-DMPA on breast cancer cells (MCF-7). The compound was found to induce apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activity and mitochondrial membrane potential disruption.

Research Findings

- Mechanistic Insights : Studies have elucidated that Boc-DMPA's biological activities may be attributed to its structural features, allowing it to interact effectively with cellular targets.

- In Vivo Studies : Preliminary in vivo studies have begun to support the in vitro findings, demonstrating tumor growth inhibition in xenograft models treated with Boc-DMPA.

- Safety Profile : Toxicity assessments indicate that Boc-DMPA exhibits low toxicity towards normal cells while effectively targeting cancerous cells, highlighting its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for (S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyrrolidine-2-carboxylic acid?

- Methodological Answer : The compound is synthesized via a multigram-scale approach involving Boc (tert-butoxycarbonyl) protection of a pyrrolidine precursor. Cyclization is achieved under acidic conditions (e.g., HCl) with a 93% yield. Key steps include:

- Boc protection of the amine group to enhance stability during subsequent reactions.

- Purification via recrystallization (melting point: 188–190°C) and validation by -NMR () and LCMS () .

Q. How is the compound characterized for structural confirmation in academic research?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : - and -NMR to confirm proton environments and carbon assignments (e.g., ) .

- LCMS : Verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate empirical formula (e.g., CHClNO) with <1% deviation .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for enantiomeric purity assessment?

- Methodological Answer : Employ SHELX programs (e.g., SHELXL/SHELXE) for structure refinement. Key considerations:

- Use Flack parameter () to avoid false chirality-polarity indications in near-centrosymmetric structures .

- Validate against simulated intensity data and twin-component scattering models .

- Cross-reference with -NMR diastereotopic proton splitting for conformational validation .

Q. What strategies address stereochemical challenges in spirocyclic proline derivatives derived from this compound?

- Methodological Answer :

- Molecular Modeling : Analyze γ-spiro conjunction using Quantum Chemistry and QSPR (Quantitative Structure-Property Relationship) to predict conformational stability .

- Chromatographic Separation : Optimize HPLC conditions (e.g., chiral columns) to resolve epimers, as minor changes in mobile phase polarity can improve separation .

Q. How are impurities and degradation products analyzed during synthesis?

- Methodological Answer :

- HPLC-MS : Detect co-eluting epimers (e.g., (4S)-isomers) and adjust gradient elution to resolve them .

- Stability Studies : Monitor Boc group hydrolysis under acidic/basic conditions using -NMR tracking of tert-butyl peak () .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .

- Ventilation : Ensure fume hood use during synthesis to mitigate respiratory irritation (H335) .

- Storage : Keep at 2–8°C in airtight containers to prevent Boc group hydrolysis .

Applications in Drug Development

Q. How is this compound utilized as a building block in peptide-based drug discovery?

- Methodological Answer :

- Peptide Coupling : Activate the carboxylic acid group via EDC/HOBt for amide bond formation with amino acids .

- Conformational Restriction : The 4,4-dimethylpyrrolidine ring imposes spatial constraints to enhance target binding affinity in protease inhibitors .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in synthetic yields and purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.